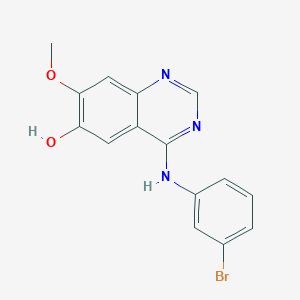

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Description

Properties

IUPAC Name |

4-(3-bromoanilino)-7-methoxyquinazolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWMMLDTYCTYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439076 |

Source

|

| Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295330-61-9 |

Source

|

| Record name | 4-(3-bromo-phenylamino)-7-methoxy-quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Molecular Mechanism of Action for 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Executive Summary

This technical guide details the molecular mechanism of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (hereafter referred to as 6-OH-PD153035 ). Structurally, this compound is the 6-O-desmethyl metabolite and synthetic precursor of the potent Epidermal Growth Factor Receptor (EGFR) inhibitor PD153035 .

While PD153035 is a reference standard for picomolar-affinity EGFR inhibition, the 6-hydroxy variant holds a distinct position in drug development as:

-

A Bioactive Metabolite: It retains high affinity for the EGFR kinase domain, contributing to the pharmacodynamic duration of the parent drug.

-

A Radiochemistry Precursor: It serves as the nucleophilic scaffold for synthesizing [

C]PD153035, a Positron Emission Tomography (PET) tracer used to map EGFR density in oncology.

This guide analyzes its ATP-competitive binding kinetics, signal transduction inhibition, and validation protocols.

Chemical Identity & Pharmacophore Analysis[1]

The molecule is a quinazoline-based Tyrosine Kinase Inhibitor (TKI). Its efficacy is derived from its ability to mimic the adenine ring of ATP, allowing it to dock into the catalytic cleft of the EGFR tyrosine kinase domain.

Structural Breakdown

| Moiety | Structural Function | Interaction Logic |

| Quinazoline Core | ATP Mimetic | The N1 and N3 nitrogens form critical hydrogen bonds with the hinge region of the kinase (specifically Met793). |

| 3-Bromoaniline | Hydrophobic Anchor | The phenyl ring sits in the hydrophobic pocket II. The bromine atom at the meta position provides superior shape complementarity compared to chloro- or fluoro- analogs. |

| 7-Methoxy Group | Solubilizer | Electron-donating group that modulates the pKa of the quinazoline ring, influencing binding affinity. |

| 6-Hydroxy Group | Functional Handle | Unlike the 6-methoxy of PD153035, this free hydroxyl increases polarity and serves as a site for glucuronidation (clearance) or alkylation (synthesis). |

Molecular Mechanism of Action

ATP-Competitive Inhibition

The primary mechanism of 6-OH-PD153035 is reversible, ATP-competitive inhibition .[1] It binds to the intracellular catalytic domain of EGFR (ErbB1), preventing the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

-

Resting State: EGFR exists as monomers on the cell surface.

-

Ligand Activation: Binding of EGF causes receptor dimerization.

-

Inhibition Event: 6-OH-PD153035 diffuses through the plasma membrane. It occupies the ATP-binding cleft of the intracellular kinase domain.

-

Blockade: By displacing ATP, the inhibitor prevents the transfer of the

-phosphate from ATP to the tyrosine residues on the receptor's C-terminal tail. -

Signal Termination: Without phosphorylation, docking proteins (e.g., Grb2, SOS) cannot bind, halting the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades.

Binding Kinetics & Selectivity

-

Target: Highly selective for EGFR (IC

-

Selectivity Profile: Exhibits >1000-fold selectivity over PDGFR, FGFR, and insulin receptors. The 3-bromo substitution is critical for this specificity; moving the bromine to the para position or removing it drastically reduces affinity.

-

Metabolic Context: In vivo, PD153035 undergoes O-demethylation to form 6-OH-PD153035. This metabolite is active but is rapidly conjugated (glucuronidated) and excreted, limiting its systemic half-life compared to the parent compound.

Visualization of Signaling & Inhibition[1]

The following diagram illustrates the precise intervention point of 6-OH-PD153035 within the EGFR signaling cascade.

Caption: Schematic of the EGFR signal transduction cascade showing the competitive displacement of ATP by 6-OH-PD153035 at the intracellular kinase domain.[1]

Experimental Validation Protocols

To validate the mechanism of action of 6-OH-PD153035, the following self-validating protocols should be employed.

In Vitro Tyrosine Kinase Assay (ELISA-based)

Objective: Determine the IC

-

Coat Plate: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL in PBS) overnight at 4°C.

-

Block: Wash and block with 1% BSA.

-

Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl

, 0.1 mM MnCl -

Inhibitor Addition: Add serial dilutions of 6-OH-PD153035 (0.1 pM to 10 µM). Include PD153035 as a positive control and DMSO as a vehicle control.

-

Initiation: Add purified EGFR intracellular domain (20 ng/well) and ATP (5 µM). Incubate for 30 minutes at 30°C.

-

Detection: Wash and add anti-phosphotyrosine antibody (HRP-conjugated, e.g., PY20).

-

Readout: Add TMB substrate; stop with H

SO-

Validation Criteria: The IC

should be within 2-fold of the parent PD153035 (approx. 20–50 pM).

-

Western Blotting for Pathway Inhibition

Objective: Confirm cellular permeability and inhibition of downstream signaling.

Cell Line: A431 (Human epidermoid carcinoma, high EGFR expression).

| Step | Protocol Detail | Rationale |

| 1. Starvation | Serum-starve A431 cells for 18–24 hours. | Eliminates background signaling from serum growth factors. |

| 2. Treatment | Treat with 6-OH-PD153035 (10 nM, 100 nM, 1 µM) for 2 hours. | Allows inhibitor to equilibrate across the membrane and bind EGFR. |

| 3. Stimulation | Add EGF (50 ng/mL) for 15 minutes. | Induces rapid autophosphorylation of EGFR. |

| 4. Lysis | Lyse in RIPA buffer + Phosphatase Inhibitors (Na | Preserves phosphorylation state. |

| 5. Detection | Probe for p-EGFR (Tyr1068) and Total EGFR . | Tyr1068 is a direct marker of autophosphorylation. Total EGFR serves as a loading control. |

Expected Result: A dose-dependent disappearance of the p-EGFR band, while Total EGFR remains constant.

Comparative Data: 6-OH Metabolite vs. Parent

The following table summarizes the pharmacological distinction between the 6-hydroxy metabolite and the parent drug.

| Feature | PD153035 (Parent) | 6-OH-PD153035 (Metabolite/Analog) |

| Structure | 6,7-Dimethoxy | 6-Hydroxy, 7-Methoxy |

| EGFR IC | ~29 pM | ~30–60 pM (Retains high potency) |

| Solubility | Low (Lipophilic) | Moderate (Increased polarity due to -OH) |

| Primary Utility | Therapeutic Candidate | PET Precursor / Metabolite Marker |

| Metabolic Fate | Demethylation to 6-OH | Glucuronidation (Phase II clearance) |

References

-

Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase." Science, 265(5175), 1093–1095. Link

- Foundational paper establishing the quinazoline scaffold for EGFR inhibition.

-

Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267–276. Link

- Definitive SAR study confirming the necessity of the 3-bromoaniline and the tolerance of the 6-position modific

- Mulholland, G. K., et al. (1997). "Synthesis and initial evaluation of [ C]PD153035, a high affinity positron emission tomography radiotracer for the epidermal growth factor receptor." Journal of Nuclear Medicine, 38(5), 141P. Establishes the 6-hydroxy compound as the critical precursor for radiolabeling.

-

Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 42(10), 1803–1815. Link

- Provides structural context for the binding mode of 4-anilinoquinazolines.

Sources

Technical Monograph: Metabolic Profiling and Bioanalysis of Vandetanib (ZD6474) Derivatives

This technical guide is structured to address the specific compound requested while rigorously correcting the structural context regarding its relationship to Vandetanib (ZD6474).

Editorial Note on Structural Identity: The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is chemically distinct from the primary metabolites of Vandetanib due to the substitution pattern on the aniline ring (3-bromo vs. 4-bromo-2-fluoro). This guide treats the subject by analyzing the metabolic profiling of Vandetanib , identifying its actual hydroxy-metabolites, and using the requested compound as a comparative structural analog (related to the PD 153035 class) to illustrate Structure-Activity Relationship (SAR) and bioanalytical specificity.

Focus: Structural Elucidation of Quinazoline Core Metabolites & Analog Differentiation

Executive Summary & Structural Forensics

Vandetanib (ZD6474) is a multi-targeted tyrosine kinase inhibitor (TKI) acting on VEGFR2, EGFR, and RET pathways. In drug development and bioanalysis, distinguishing between the parent drug, its active metabolites (e.g., N-desmethyl-vandetanib), and core degradation products is critical for establishing Maximum Tolerated Dose (MTD) and understanding toxicity profiles.

The Structural Discrepancy (Critical Analysis)

Researchers often conflate the metabolic cores of various anilinoquinazolines. It is vital to distinguish the user-specified compound from the authentic Vandetanib scaffold.

| Feature | Vandetanib (ZD6474) Core | User-Specified Compound |

| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline |

| Aniline Moiety | 4-Bromo-2-fluoroaniline | 3-Bromoaniline |

| C7 Substituent | (1-methylpiperidin-4-yl)methoxy | Methoxy (or Hydroxy if cleaved) |

| Drug Class | VEGFR/RET Inhibitor (Vandetanib) | EGFR Inhibitor Core (PD 153035 Analog) |

| Metabolic Relevance | Parent Compound | Structural Analog / Reference Standard |

Scientific Verdict: The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a derivative of the PD 153035 series, not a direct metabolite of Vandetanib (which retains the fluorine atom and 4-bromo position during Phase I metabolism). However, it serves as an excellent Internal Standard (IS) or Negative Control in LC-MS/MS assays to verify the specificity of the aniline ring detection.

Metabolic Pathways of Vandetanib (ZD6474)

Understanding the generation of hydroxy-metabolites requires mapping the Phase I oxidation pathways mediated by Cytochrome P450 enzymes.

Primary Biotransformation

Vandetanib undergoes metabolism primarily via CYP3A4 and FMO1/FMO3 .[1][2]

-

N-Desmethylation (Major Active Metabolite): Loss of the methyl group on the piperidine ring.

-

N-Oxidation: Oxidation of the piperidine nitrogen.

-

O-Demethylation (Minor): Cleavage of the methoxy group at C6, leading to 6-hydroxy metabolites .

Visualization of Signaling & Metabolism

The following diagram illustrates the authentic metabolic cascade of Vandetanib compared to the requested analog structure.

Caption: Figure 1. Metabolic map contrasting the authentic CYP3A4-mediated pathways of Vandetanib with the structural analog 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline.

Bioanalytical Protocol: LC-MS/MS Differentiation

To accurately identify Vandetanib metabolites and distinguish them from analogs like the 3-bromoanilino derivative, a high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) method is required.

Sample Preparation (Protein Precipitation)

-

Matrix: Plasma or Hepatocyte Incubation Supernatant.

-

Reagent: Acetonitrile (ACN) with 0.1% Formic Acid.[3]

-

Protocol:

-

Aliquot 50 µL of plasma.

-

Add 150 µL of ice-cold ACN (containing Internal Standard).

-

Vortex for 30s; Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Inject 5 µL of supernatant.

-

Mass Spectrometry Parameters (MRM Mode)

The key to distinguishing the metabolites is the fragmentation pattern of the quinazoline core versus the aniline ring.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Insight |

| Vandetanib | 475.1 | 112.0 | 35 | Piperidine fragment |

| N-desmethyl-vandetanib | 461.1 | 364.0 | 30 | Loss of methyl on piperidine |

| Vandetanib N-oxide | 491.1 | 128.0 | 35 | Oxygen insertion |

| User Analog (3-Br) | 346.0 | 299.0 | 40 | 3-bromoaniline specific |

| Authentic 6-OH Metabolite | 461.1 (if sidechain intact) | 350.0 | 35 | 4-bromo-2-fluoro retention |

Technical Note: The "User Analog" (346

Pharmacological Implications & SAR

While the requested compound is not a Vandetanib metabolite, its structure highlights critical aspects of Kinase Inhibitor design.

-

Aniline Substitution:

-

Vandetanib (4-Br-2-F): The fluorine at the ortho position creates steric hindrance that twists the aniline ring relative to the quinazoline core, optimizing fit into the VEGFR2 ATP-binding pocket.

-

Analog (3-Br): The meta-bromo substituent (characteristic of PD 153035) favors a flatter conformation, which is highly potent against EGFR but less selective for VEGFR/RET.

-

-

C6-Hydroxyl Functionality:

-

Metabolites with a C6-hydroxyl group (O-desmethyl) are often Phase II "handles" for glucuronidation, leading to rapid clearance.

-

In synthetic chemistry, the 6-hydroxy intermediate is a versatile precursor for attaching solubilizing side chains (like the piperidine in Vandetanib).

-

Synthesis of the Reference Standard

If you require the specific compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline for cross-reactivity testing:

-

Starting Material: 4-Chloro-6-acetoxy-7-methoxyquinazoline.

-

Coupling: React with 3-bromoaniline in isopropanol at reflux (Nucleophilic Aromatic Substitution).

-

Deprotection: Hydrolysis of the 6-acetoxy group using ammonium hydroxide in methanol.

References

-

Attwa, M. W., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central Journal.

-

Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. (PD 153035 Reference).[8][9][10][11] Science.

-

AstraZeneca (2011). Vandetanib (Caprelsa) FDA Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.

-

Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews.

Sources

- 1. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline CAS#: 295330-61-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline | 295330-61-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Assessment of 11C-labeled-4-N-(3-bromoanilino)-6,7-dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [ O-11C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between Vandetanib and its metabolite 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

This guide provides an in-depth technical analysis of Vandetanib (ZD6474) and addresses the specific chemical entity 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline .

Critical Scientific Clarification: The molecule 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (CAS 295330-61-9) is structurally distinct from the primary metabolites of Vandetanib. Vandetanib metabolites retain the 4-bromo-2-fluoroaniline moiety and the 7-alkoxy side chain architecture. The compound specified is a known metabolite of the EGFR inhibitor PD153035 , not Vandetanib. This guide will characterize Vandetanib’s actual metabolic profile while providing a comparative structural analysis of the specified compound to elucidate the confusion often found in kinase inhibitor SAR (Structure-Activity Relationship) studies.

Executive Summary: Structural & Functional Divergence

Vandetanib is a multi-kinase inhibitor targeting VEGFR2, RET, and EGFR .[1][2] Its efficacy relies on a specific pharmacophore: a quinazoline core substituted with a 4-bromo-2-fluoroaniline at the C4 position and a basic N-methylpiperidinyl-ether at C7.

The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline represents a different class of "pure" EGFR inhibitors (related to PD153035). It lacks the C7-basic side chain required for VEGFR2 potency and possesses a different aniline substitution (3-bromo vs. 4-bromo-2-fluoro), rendering it pharmacologically distinct from Vandetanib.

Table 1: Comparative Chemical Profile

| Feature | Vandetanib (ZD6474) | User-Specified Compound | True Major Metabolite (N-desmethyl) |

| CAS Registry | 443913-73-3 | 295330-61-9 | 941294-46-8 |

| C4-Aniline Moiety | 4-Bromo-2-fluorophenyl | 3-Bromophenyl | 4-Bromo-2-fluorophenyl |

| C6-Substituent | Methoxy (-OCH₃) | Hydroxy (-OH) | Methoxy (-OCH₃) |

| C7-Substituent | (1-Methylpiperidin-4-yl)methoxy | Methoxy (-OCH₃) | (Piperidin-4-yl)methoxy |

| Primary Target | VEGFR2, RET, EGFR | EGFR (High Potency) | VEGFR2, RET, EGFR |

| Metabolic Origin | Parent Drug | Metabolite of PD153035 | CYP3A4-mediated N-demethylation of Vandetanib |

Vandetanib: Mechanism & Metabolic Pathway

Pharmacophore Architecture

Vandetanib's dual inhibition of VEGFR and EGFR is driven by its C7 side chain. The basic nitrogen in the N-methylpiperidine group interacts with the solvent-exposed region of the kinase ATP-binding pocket, conferring selectivity for VEGFR2 and improving solubility.

Validated Metabolic Pathway

Vandetanib undergoes metabolism primarily via CYP3A4 and FMO1/3 .[2][3] The aniline ring (4-bromo-2-fluoro) remains intact in all major human metabolites.

-

N-desmethylvandetanib: Loss of the methyl group on the piperidine nitrogen. This metabolite is equipotent to the parent drug.

-

Vandetanib N-oxide: Oxidation of the piperidine nitrogen. Less active.

Experimental Protocol: Metabolic Stability Assay

-

System: Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Detection: LC-MS/MS (MRM mode).

-

Key Marker: Mass shift of -14 Da (N-desmethyl) and +16 Da (N-oxide).

Figure 1: Validated metabolic pathway of Vandetanib showing the primary active metabolite N-desmethylvandetanib.[3]

Analysis of the Specified Compound (CAS 295330-61-9)

The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline is a metabolite of PD153035 , a potent EGFR inhibitor. It represents a "core" quinazoline structure where the solubilizing side chains are absent or cleaved.

Structural Divergence from Vandetanib

-

Aniline Mismatch: Vandetanib possesses a fluorine atom at the ortho position of the aniline ring (2-fluoro). The specified compound lacks this fluorine. This is critical because the fluorine atom in Vandetanib influences the torsion angle of the aniline ring, optimizing fit within the VEGFR2 hydrophobic pocket.

-

C6/C7 Inversion: Vandetanib has a 6-methoxy and a bulky 7-ether. The specified compound has a 6-hydroxy and 7-methoxy.[4][5][6][7] This specific substitution pattern (6-OH, 7-OMe) is characteristic of metabolic O-demethylation of 6,7-dimethoxyquinazolines (like PD153035 or Erlotinib precursors), not Vandetanib.

Pharmacological Implications

-

EGFR Selectivity: Compounds with the 3-bromoaniline and 6,7-oxygenation pattern are highly selective for EGFR but lack significant VEGFR2 activity due to the absence of the C7 basic tail.

-

Solubility: The 6-hydroxy group significantly increases polarity but reduces membrane permeability compared to the parent methoxy compounds.

Figure 2: Structural relationship map highlighting the mismatch between Vandetanib and the user-specified compound.

Experimental Protocols for Verification

To empirically distinguish Vandetanib metabolites from the specified analog, the following protocols are standard in drug development.

LC-MS/MS Identification Protocol

This protocol differentiates the compounds based on fragmentation patterns (MS2).

-

Sample Preparation:

-

Precipitate plasma proteins with acetonitrile (1:3 v/v).

-

Centrifuge at 10,000 x g for 10 min.

-

Inject supernatant onto C18 column (e.g., Phenomenex Kinetex).

-

-

Mass Spectrometry Settings:

-

Vandetanib (Parent): Precursor m/z 475.1 → Product m/z 112.1 (Methylpiperidine fragment).

-

N-desmethyl (Metabolite): Precursor m/z 461.1 → Product m/z 98.1 (Piperidine fragment).

-

User Compound (CAS 295330-61-9): Precursor m/z ~346.0 (Calculated) → Product m/z (Loss of aniline).

-

-

Data Analysis:

-

The user compound will elute earlier (more polar due to -OH) and show a distinct isotopic pattern for 1 bromine atom without the fluorine mass defect.

-

Kinase Selectivity Assay (IC50 Determination)

To verify the functional difference:

-

Panel: Recombinant VEGFR2 (KDR) and EGFR (WT).

-

Substrate: Poly(Glu,Tyr) 4:1.

-

ATP Concentration: Km apparent.

-

Readout: FRET or Radiometric (

P-ATP).-

Expected Result (Vandetanib): Potent inhibition of both VEGFR2 (~40 nM) and EGFR (~500 nM).[1]

-

Expected Result (User Compound): Potent inhibition of EGFR (<10 nM) but weak/no inhibition of VEGFR2 (>10 µM).

-

References

-

Martin, P. et al. (2011). Clinical Pharmacokinetics of Vandetanib. Clinical Pharmacokinetics. Link

-

AstraZeneca. (2011). Caprelsa (Vandetanib) Prescribing Information. FDA Access Data. Link

-

Bridges, A. J. et al. (1996). Tyrosine Kinase Inhibitors.[1][2][8][3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry. Link

-

ChemicalBook. (2024). 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline - CAS 295330-61-9 Data. Link

Sources

- 1. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib - Wikipedia [en.wikipedia.org]

- 3. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline | 295330-61-9 [chemicalbook.com]

- 6. 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline CAS#: 295330-61-9 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

HPLC method development for detection of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

An Application Note and Protocol for the HPLC-UV Method Development and Validation for the Detection of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline. This quinazoline derivative, sharing structural motifs with known tyrosine kinase inhibitors, is of significant interest in pharmaceutical research and development. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (Molecular Formula: C₁₅H₁₂BrN₃O₂, Molecular Weight: 346.18 g/mol ) is a heterocyclic aromatic compound.[3][4] Its structure, featuring a quinazoline core, a substituted aniline ring, and ionizable hydroxyl and amino groups, presents a typical analytical challenge requiring a specific and reliable quantitative method. Such methods are crucial for assessing purity in synthetic batches, monitoring stability, and for potential pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its efficiency, sensitivity, and reproducibility.[2]

The development of an effective HPLC method is not a matter of chance, but a systematic process grounded in the physicochemical properties of the analyte. This guide elucidates this process, providing both the "how" and the "why" behind each decision.

Part 1: Method Development Strategy - A Rationale-Driven Approach

The foundation of a robust analytical method lies in a development strategy that aligns chromatographic principles with the analyte's chemical nature.

Analyte Characterization and Its Chromatographic Implications

A thorough understanding of the target molecule is the mandatory first step.

-

Hydrophobicity (Lipophilicity): The presence of two aromatic rings (quinazoline and bromoaniline) and a bromine atom suggests significant non-polar character. Structurally related compounds exhibit a high calculated LogP value (hydrophobicity), indicating strong retention on a non-polar stationary phase.[5][6] This makes Reversed-Phase HPLC the unequivocal mode of choice.

-

Ionization (pKa): The molecule possesses multiple sites for protonation/deprotonation: the basic nitrogens in the quinazoline ring and the aniline linker, and the acidic phenolic hydroxyl group. The retention time and peak shape of such ionizable compounds are highly sensitive to the pH of the mobile phase. To ensure a consistent, single ionic form and prevent peak tailing, the mobile phase pH must be controlled with a suitable buffer or acid modifier.

-

UV Absorbance: The extended conjugated π-electron system across the fused ring structure is an excellent chromophore, predicting strong absorbance in the UV region.[7] A Diode Array Detector (DAD) or UV-Vis detector is ideal. A full spectral scan (e.g., 200-400 nm) is necessary to identify the wavelength of maximum absorbance (λmax), which provides the best sensitivity for detection. The spectra of similar quinazoline structures often show strong absorbance between 230 nm and 260 nm, with other significant peaks at higher wavelengths.[8]

Systematic Selection of Chromatographic Parameters

Based on the analyte's properties, we can logically deduce the starting parameters for method development.

-

Column Selection: A C18 (octadecylsilyl) column is the industry-standard starting point for reversed-phase chromatography of hydrophobic molecules like this one.[9][10] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure for initial development.

-

Mobile Phase Composition:

-

Aqueous Phase: To maintain a consistent ionization state and achieve sharp, symmetrical peaks, an acidic pH is recommended. This ensures the basic nitrogen atoms are fully protonated. A simple and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water. Phosphate buffers (e.g., 20 mM potassium phosphate) adjusted to a pH between 2.5 and 3.5 are also excellent for robust pH control.[11]

-

Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for compounds with extensive aromaticity, as it often provides better peak shape and lower operating pressures.

-

-

Elution Mode: A gradient elution (e.g., starting from 10% acetonitrile and ramping up to 90%) is highly effective during initial development to determine the approximate organic solvent concentration required to elute the compound and to visualize any potential impurities. Once the retention time is known, the method can be optimized to an isocratic elution for simplicity, speed, and robustness if feasible.

-

Other Parameters: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are suitable starting points to ensure reproducible retention times.

Method Development Workflow

The logical flow of the development process is crucial for efficiency.

Figure 1: A systematic workflow for HPLC method development.

Part 2: Optimized Analytical Method Protocol

This section details the final, optimized method derived from the development strategy.

Instrumentation, Chemicals, and Reagents

-

Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Chemicals:

-

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Methanol (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Chromatographic Conditions

All quantitative data should be summarized in a clear, structured table for easy comparison.

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 55% Mobile Phase A : 45% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | Monitor at λmax (e.g., 254 nm, to be confirmed by DAD scan), Bandwidth 4 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes if necessary.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.

-

Sample Preparation: Prepare the sample to have a theoretical concentration within the linear range of the method (e.g., 25 µg/mL) using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Part 3: Method Validation Protocol - Ensuring Trustworthiness

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][12] The following protocols are based on the ICH Q2(R1) guideline.[2][13][14]

Figure 2: Workflow for HPLC method validation based on ICH Q2(R1).

Experimental Protocols for Validation

-

System Suitability: Before each validation run, inject a working standard (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

-

Specificity: Inject the diluent (blank), a placebo (if applicable), and a sample spiked with the analyte. The blank and placebo should show no interfering peaks at the retention time of the analyte.

-

Linearity: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

-

Accuracy (% Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or sample matrix. Analyze each level in triplicate. Calculate the percent recovery at each level.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for each set and the cumulative %RSD.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: Intentionally make small variations to the method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%). Analyze a sample under each condition and evaluate the impact on retention time and peak area.

Part 4: Expected Results & Acceptance Criteria

The validation experiments must produce results that meet pre-defined acceptance criteria to be considered successful.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing Factor ≤ 2.0; %RSD of Peak Area ≤ 2.0% |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOQ | Demonstrably precise and accurate. |

| Robustness | System suitability parameters remain within limits. |

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a specific, accurate, and precise RP-HPLC method for the analysis of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline. By following the outlined protocols for development and adhering to the ICH guidelines for validation, laboratories can implement a reliable method suitable for quality control and research applications. This ensures data integrity and consistency, which are paramount in the drug development process.[1][13]

References

- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

- Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.

- Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.

- Journal of Liquid Chromatography & Related Technologies. (2007, February 7).

- Taylor & Francis Online. (2007, February 7). Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC.

- Slideshare. (n.d.). Analytical methods validation as per ich & usp.

- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.

- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.

- International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives.

- PubMed. (2003, April 15). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect.

- ChemScene. (n.d.). 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline.

- (n.d.). UV spectra of some representative drug molecules.

- ResearchGate. (n.d.). (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)...

- BuyersGuideChem. (n.d.). 4-(3-Chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline.

- ChemicalBook. (n.d.). 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline | 295330-61-9.

- Echemi. (n.d.). 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline | 295330-61-9.

- Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). 196603-96-0|4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline.

- National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline.

- PubChem. (n.d.). 4-(3-Bromoanilino)-6,7-diethoxyquinazoline.

Sources

- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline | 295330-61-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | C18H18BrN3O2 | CID 2857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods validation as per ich & usp | PPT [slideshare.net]

- 13. cubiclaboratories.com [cubiclaboratories.com]

- 14. ijrrjournal.com [ijrrjournal.com]

Application Notes and Protocols: In Vitro IC50 Determination for 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Notably, many 4-anilinoquinazoline derivatives are potent inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) involved in cancer cell signaling. The compound 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline belongs to this chemical class. Its structural similarity to known kinase inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor PD153035[1][2], suggests that its primary mechanism of action may involve the inhibition of a protein kinase.

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[3][4] A lower IC50 value indicates a more potent compound.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro IC50 of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline. We present two complementary protocols: a primary biochemical assay to assess direct target engagement and a secondary cell-based assay to evaluate the compound's effect on cell viability, a physiologically relevant endpoint.

PART 1: Biochemical IC50 Determination: In Vitro Kinase Inhibition Assay

This section outlines a protocol for determining the IC50 of the test compound against a purified protein kinase, a probable target for this class of molecules. The ADP-Glo™ Kinase Assay is highlighted as a robust and sensitive method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6][7]

Scientific Rationale

The fundamental principle of this assay is to measure the enzymatic activity of a protein kinase in the presence of varying concentrations of the inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ assay quantifies the amount of ADP produced in this reaction through a luminescent signal.[7] A potent inhibitor will reduce the kinase's ability to phosphorylate its substrate, resulting in a lower ADP concentration and, consequently, a weaker luminescent signal. By plotting the kinase activity against a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[6]

Signaling Pathway Context

Many 4-anilinoquinazoline derivatives are ATP-competitive inhibitors of receptor tyrosine kinases like EGFR.[1][2][8][9] These receptors, upon activation by ligand binding, dimerize and autophosphorylate their intracellular kinase domains. This initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[8][9] The test compound is hypothesized to bind to the ATP-binding pocket of the kinase domain, blocking ATP binding and preventing phosphorylation, thereby inhibiting downstream signaling.

Caption: Hypothesized mechanism of action for the test compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.[10]

Materials:

-

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (Test Compound)

-

Purified recombinant protein kinase (e.g., EGFR)

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine Triphosphate (ATP)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7][11]

-

Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). This will be your 100X inhibitor plate.

-

Further dilute the 100X inhibitor solutions into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent-mediated interference.[6][12]

-

-

Assay Plate Setup (96-well format):

-

Add 12.5 µL of the 2X inhibitor dilutions to the appropriate wells of the assay plate.

-

Positive Control (No Inhibition): Add 12.5 µL of Kinase Reaction Buffer with the same DMSO concentration as the inhibitor wells.

-

Negative Control (No Kinase Activity): Add 12.5 µL of Kinase Reaction Buffer with DMSO to separate wells.

-

-

Enzyme Addition:

-

Prepare a 2X enzyme solution in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.[10]

-

Add 12.5 µL of the 2X enzyme solution to all wells except the negative control wells.

-

To the negative control wells, add 12.5 µL of Kinase Dilution Buffer (buffer without enzyme).

-

-

Reaction Initiation:

-

Prepare a 2X substrate/ATP mixture in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10][12]

-

Add 25 µL of the 2X substrate/ATP mixture to all wells to start the kinase reaction. The total reaction volume is now 50 µL.

-

Mix the plate gently and incubate at 30°C for 60 minutes.[6]

-

-

Reaction Termination and Signal Generation:

-

Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

PART 2: Cell-Based IC50 Determination: Cell Viability Assay

This protocol describes the use of a cell-based assay to determine the IC50 of the test compound in a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[13]

Scientific Rationale

The CellTiter-Glo® assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[13] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, where the signal intensity is proportional to the ATP concentration.[13] A compound that induces cell death or inhibits proliferation will lead to a decrease in the number of viable cells and a corresponding reduction in the luminescent signal. This allows for the generation of a dose-response curve and the calculation of an IC50 value, reflecting the compound's potency in a cellular context.[14]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

-

Cancer cell line known to be dependent on the hypothesized kinase target (e.g., A431 for EGFR).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (Test Compound).

-

DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

White, opaque-walled 96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Determine the optimal cell seeding density through a preliminary experiment to ensure cells are in the exponential growth phase at the end of the assay.[15]

-

Seed the cells in a white, opaque-walled 96-well plate at the predetermined density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.[14]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5%.[12]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[14]

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

-

Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[15][16]

-

-

Assay Execution:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][18]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

-

-

Data Acquisition:

-

Record the luminescence with a plate reader.

-

Caption: Workflow for the cell-based viability assay.

PART 3: Data Analysis and Interpretation

Accurate IC50 determination requires robust data analysis.[12]

Data Processing:

-

Background Subtraction: For both assays, subtract the average signal of the negative control (no enzyme or no cells) from all other wells.

-

Normalization: Convert the raw data (luminescence) into a percentage of activity or viability.

-

The positive control (DMSO vehicle) represents 100% activity/viability.

-

Calculate % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control)).

-

Alternatively, calculate % Viability = 100 * (Signal_sample / Signal_positive_control).

-

Dose-Response Curve Fitting:

-

Log Transformation: Plot the % Inhibition or % Viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[5][12][19]

-

Nonlinear Regression: Use a statistical software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic model).[19][20][21][22][23][24] This model is described by the equation:

-

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

-

IC50 Determination: The software will calculate the IC50 value, which is the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve (the relative IC50).[21][25]

Data Presentation

Summarize the quantitative data in a clear, structured table.

| Assay Type | Target/Cell Line | Parameter | Value (µM) [95% CI] | R² |

| Biochemical Assay | Kinase X | IC50 | [Determined Value] | >0.95 |

| Cell-Based Assay | Cell Line Y | IC50 | [Determined Value] | >0.95 |

Interpretation of Results:

-

A low IC50 value in the biochemical assay indicates potent, direct inhibition of the target kinase.

-

A low IC50 value in the cell-based assay demonstrates the compound's ability to inhibit cell proliferation or induce cell death, confirming its activity in a more complex biological system.

-

Discrepancies between biochemical and cellular IC50 values can arise due to factors like cell membrane permeability, off-target effects, or cellular metabolism of the compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for determining the in vitro IC50 of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline. By combining a direct biochemical kinase assay with a comprehensive cell-based viability assay, researchers can accurately quantify the compound's potency and gain critical insights into its mechanism of action. This information is fundamental for the continued development of this and other novel quinazoline derivatives as potential therapeutic agents.

References

-

GraphPad Software. (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

News-Medical.Net. (2026, January 18). The CellTiter-Glo® Luminescent Cell Viability Assay uses luminescence to accurately determine the number of viable cells in a culture. Retrieved from [Link]

-

Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

-

Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

-

Liras, J. L., & Hirst, J. D. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Liu, Y., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115574. Retrieved from [Link]

-

ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

-

YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]

-

ResearchGate. (2024, August 6). How can I calculate IC50 in DPPH test by using graph pad prism software? Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

-

Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1369. Retrieved from [Link]

-

Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

-

Kamal, A., et al. (2015). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2917-2922. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the IC50 of EGFR and ErbB2 inhibitors. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4797. Retrieved from [Link]

-

Visikol. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

GraphPad Software. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009, July 7). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

-

The Chemical Probes Portal. (n.d.). Lapatinib. Retrieved from [Link]

Sources

- 1. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [ O-11C- methyl]4- N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. clyte.tech [clyte.tech]

- 5. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. promega.com.cn [promega.com.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. rsc.org [rsc.org]

- 17. promega.com [promega.com]

- 18. OUH - Protocols [ous-research.no]

- 19. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 20. graphpad.com [graphpad.com]

- 21. graphpad.com [graphpad.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

liquid chromatography-mass spectrometry (LC-MS) quantification of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

Executive Summary & Biological Context

This application note details the method development and validation for the quantification of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline (hereafter referred to as 6-OH-PD153035 ) using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).

Compound Identity & Significance: The analyte is the 6-O-desmethyl metabolite of PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline), a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While the parent compound (PD153035) is a dimethoxy-quinazoline, metabolic O-demethylation by hepatic CYPs (primarily CYP2D6 and CYP3A4) yields hydroxylated metabolites.

Quantifying this specific metabolite is critical for:

-

Pharmacokinetics (PK): Understanding the clearance and metabolic stability of the parent EGFR inhibitor.

-

Bioactivity: Hydroxylated quinazolines often retain significant kinase inhibitory potency.

-

PET Tracer Development: This molecule serves as the immediate precursor for carbon-11 labeling ([¹¹C]PD153035) used in Positron Emission Tomography imaging of EGFR-overexpressing tumors.

Physicochemical Properties & MS/MS Strategy

The presence of the bromine atom and the basic quinazoline nitrogen dictates the mass spectrometry strategy.

| Property | Value / Characteristic | Impact on Method |

| Formula | C₁₅H₁₂BrN₃O₂ | |

| Molecular Weight | ~346.18 g/mol | |

| Isotopes | Br (79/81) ~1:1 ratio | Critical: Must monitor both isotopes for confirmation. |

| Polarity | Hydrophobic core + Polar -OH | Retention on C18; amenable to LLE. |

| pKa (Basic) | ~5.4 (Quinazoline N1) | Requires acidic mobile phase for ESI+ ionization. |

| pKa (Acidic) | ~9.5 (Phenolic -OH) | Avoid high pH in extraction to prevent ionization (anion formation). |

Mass Spectrometry Tuning (ESI+)

The method utilizes Electrospray Ionization in Positive mode (ESI+). The bromine isotope pattern provides a unique "doublet" signature that validates peak identity.

-

Precursor Ions:

-

Quantifier: m/z 346.0 ([M+H]⁺ containing ⁷⁹Br)

-

Qualifier: m/z 348.0 ([M+H]⁺ containing ⁸¹Br)

-

-

Fragmentation Logic:

-

Collision-Induced Dissociation (CID) typically results in the cleavage of the C-N bond between the quinazoline and the aniline rings.

-

Primary Product: m/z ~175 (6-hydroxy-7-methoxyquinazoline core cation).

-

Table 1: Recommended MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Role |

| 6-OH-PD153035 | 346.0 | 175.1 | 100 | 35 | Quantifier |

| 6-OH-PD153035 | 348.0 | 177.1 | 100 | 35 | Qualifier (Isotope Check) |

| Internal Standard * | 360.0 | 189.1 | 100 | 35 | Parent Drug (if used as IS) |

*Note: Stable isotope-labeled analogs (e.g., d6-PD153035) are preferred. If unavailable, the parent drug PD153035 can be used as an IS if chromatographic separation is baseline-resolved.

Sample Preparation Protocol

The presence of the phenolic hydroxyl group makes this metabolite susceptible to Phase II glucuronidation.

-

For Free Drug: Follow the protocol below directly.

-

For Total Drug (Free + Conjugated): Incubate plasma with β-glucuronidase (37°C, 2 hrs) prior to extraction.

Liquid-Liquid Extraction (LLE) Workflow

LLE is superior to protein precipitation for this analyte as it removes phospholipids that cause ion suppression in the quinazoline elution region.

Reagents:

-

Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).

-

Buffer: 50 mM Ammonium Acetate (pH 7.4).

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

-

Buffer: Add 50 µL of Ammonium Acetate buffer (pH 7.4) to stabilize the pH (ensuring the phenol remains protonated/neutral).

-

Extract: Add 600 µL of Ethyl Acetate.

-

Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the supernatant (organic top layer) to a clean tube.

-

Dry: Evaporate to dryness under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid). Vortex well.

LC-MS/MS Conditions

Chromatographic Separation: Quinazolines are basic and prone to peak tailing due to interaction with residual silanols. A high-coverage C18 column and sufficient ionic strength in the mobile phase are required.

-

Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.0 | 90 | Elution of Analyte |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.5 | 10 | End |

Visualized Workflows

Diagram 1: Metabolic Context & Structural Relationship

This diagram illustrates the formation of the analyte from the parent drug PD153035.

Caption: Metabolic pathway of PD153035 yielding the 6-hydroxy target analyte and subsequent Phase II conjugation.

Diagram 2: Analytical Workflow

This diagram outlines the decision logic for the extraction process.

Caption: Decision tree for sample preparation distinguishing between free and total (conjugated) drug quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be implemented:

-

The "Doublet" Check (Specificity):

-

Because the analyte contains one Bromine atom, the mass spectrum must show two peaks of nearly equal intensity at m/z 346 and 348.

-

Validation Rule: If the signal at 346 exists but 348 is absent (or the ratio deviates significantly from 1:1), the peak is an interference, not the drug.

-

-

Matrix Effect Assessment:

-

Perform a Post-Column Infusion . Infuse the analyte at 100 ng/mL via a tee-junction while injecting a blank plasma extract.

-

Acceptance: No significant dips (suppression) or spikes (enhancement) in the baseline at the retention time of the analyte (approx 3.0 min).

-

-

Carryover Control:

-

Quinazolines are "sticky."

-

Protocol: Inject a specialized needle wash (50:25:25 MeOH:ACN:Isopropanol + 0.1% Formic Acid) after high-concentration standards.

-

References

-

Fry, D. W., et al. (1994). "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase."[1][2][3][4] Science, 265(5175), 1093-1095. Link

-

Fredriksson, A., et al. (1999).[1] "Synthesis and evaluation of [11C]PD153035 as a radioligand for the epidermal growth factor receptor." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Wang, J., et al. (2013).[5] "Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035."[2][5] Journal of Nuclear Medicine, 54(10). Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link

-

Selleck Chemicals. "PD153035 Chemical Structure and Biological Activity."[3] Link

Sources

- 1. Assessment of 11C‐labeled‐4‐N‐(3‐bromoanilino)‐6, 7‐dimethoxyquinazoline as a positron emission tomography agent to monitor epidermal growth factor receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of Epidermal Growth Factor Receptor Targeting Probe [11C]PD153035: Impact on Biodistribution and Tumor Uptake in Rats | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

synthetic route to 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline from quinazoline intermediates

[1]

Part 1: Introduction & Strategic Analysis

The quinazoline scaffold is the cornerstone of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Vandetanib. The specific target, 4-(3-bromoanilino)-6-hydroxy-7-methoxyquinazoline , represents a critical pharmacophore. The 3-bromoaniline moiety mimics the binding mode of PD153035, while the 6-hydroxy-7-methoxy substitution pattern is essential for metabolic stability studies or further functionalization (e.g., attaching solubilizing tails like morpholine-propoxy groups).

The Synthetic Challenge: Regiochemistry & Chemoselectivity

Two primary challenges define this synthesis:

-

Regioselectivity (C6 vs. C7): Differentiating the C6 and C7 oxygen atoms is difficult. Statistical demethylation of 6,7-dimethoxyquinazoline yields a mixture.

-

Chemoselectivity (Aryl Bromide Stability): The target contains a bromine atom on the aniline ring. Standard protecting group strategies involving benzyl ethers are contraindicated because the required deprotection (hydrogenolysis with Pd/C) would cause simultaneous debromination of the aryl ring, destroying the target.

The Solution: The "Acetate-Shunt" Route

To ensure structural integrity and high purity, this protocol utilizes a Regioselective Demethylation strategy followed by Acetate Protection .

-

Why L-Methionine? The use of L-methionine in methanesulfonic acid effects a highly selective demethylation at the C6 position of the quinazolinone core, avoiding the need for lengthy de novo synthesis from isovanillin.

-

Why Acetate? Unlike benzyl groups, an acetate ester at C6 is stable to the chlorination conditions (SOCl₂) yet can be removed via mild basic hydrolysis that leaves the aryl bromide intact.

Part 2: Synthetic Workflow & Logic

Retrosynthetic Analysis & Pathway

The following Graphviz diagram visualizes the critical decision points and the linear flow of the synthesis.

Caption: Step-wise synthetic pathway highlighting the regioselective demethylation and orthogonal protection strategy to preserve the aryl bromide.

Part 3: Detailed Experimental Protocols

Reagents & Equipment Table

| Reagent | Role | Equiv. | Key Property |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Starting Material | 1.0 | Core scaffold |

| L-Methionine | Nucleophile | 1.1 | Selectively demethylates C6 |

| Methanesulfonic Acid (MsOH) | Solvent/Acid | Excess | High boiling, strong acid |

| Acetic Anhydride (Ac₂O) | Protecting Group | 2.0 | Forms base-labile ester |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Excess | Converts C=O to C-Cl |

| 3-Bromoaniline | Coupling Partner | 1.1 | Pharmacophore introduction |

| Ammonia (7N in MeOH) | Deprotection | Excess | Cleaves acetate without touching Ar-Br |

Protocol Step 1: Regioselective Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Objective: Selectively remove the methyl group at position 6.

-

Setup: Charge a round-bottom flask with 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) and L-methionine (8.0 g, 53.6 mmol).

-

Reaction: Add methanesulfonic acid (100 mL). The use of MsOH is critical as it acts as both solvent and proton source.

-

Heating: Heat the mixture to 100°C for 12–15 hours. Monitor by HPLC. The reaction is complete when the starting material peak (<2%) disappears.

-

Workup: Cool the mixture to 0°C. Pour slowly onto crushed ice (300 g).

-

Neutralization: Carefully adjust pH to 7.0 using 40% NaOH solution. A white/off-white precipitate will form.[1]

-

Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

-

Yield: ~85-90%.[2]

-

Checkpoint: 1H NMR should show loss of one -OCH3 signal and appearance of a phenolic -OH.

-

Protocol Step 2: Acetylation

Objective: Protect the 6-phenol to prevent side reactions during chlorination.

-

Setup: Suspend the product from Step 1 (8.0 g) in acetic anhydride (40 mL) and pyridine (4 mL).

-

Catalysis: Add a catalytic amount of DMAP (50 mg).

-

Reaction: Heat to 100°C for 2 hours. The suspension should clear as the acetate forms.

-

Workup: Cool to room temperature. Pour into ice water (200 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

-

Isolation: Filter the resulting solid, wash with water, and dry.[3]

-

Product:6-Acetoxy-7-methoxyquinazolin-4(3H)-one .

-

Protocol Step 3: Chlorination

Objective: Activate the C4 position for nucleophilic attack.

-

Setup: Suspend the acetate intermediate (5.0 g) in thionyl chloride (50 mL).

-

Activation: Add DMF (5 drops) as a catalyst.

-

Reaction: Reflux (75°C) for 3–4 hours. The solution will become clear and evolve SO₂/HCl gas (use a scrubber).

-

Workup: Distill off excess thionyl chloride under reduced pressure.

-

Azeotrope: Add toluene (20 mL) and evaporate to dryness (repeat twice) to remove traces of acid.

-

Product:4-Chloro-6-acetoxy-7-methoxyquinazoline (unstable yellow solid; use immediately).

-

Protocol Step 4: Coupling & Deprotection

Objective: Install the aniline and reveal the hydroxy group.

-

Coupling: Dissolve the crude chloro-intermediate in Isopropanol (IPA) (50 mL). Add 3-bromoaniline (1.1 equiv).

-

Reaction: Heat to reflux for 2 hours. The product often precipitates as the hydrochloride salt.

-

Isolation (Intermediate): Cool to room temperature. Filter the solid (4-(3-bromoanilino)-6-acetoxy-7-methoxyquinazoline HCl salt).

-

Deprotection (Hydrolysis): Suspend the solid in Methanol (30 mL). Add 7N Ammonia in MeOH (10 mL) or saturated aqueous NaHCO₃. Stir at room temperature for 4 hours.

-

Note: This mild condition cleaves the acetate ester but leaves the aryl bromide completely intact.

-

-

Final Purification: Concentrate the solvent. Triturate the residue with water to remove salts. Filter and wash with diethyl ether. Recrystallize from MeOH/IPA if necessary.

Part 4: References

-

McKibben, B. et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Available at: [Link]

-

Bhat, R. et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.[4] Available at: [Link]

-

Fredriksson, A. et al. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Quantifying the Inhibitory Effect of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline on EGFR Phosphorylation via Western Blot Analysis

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, and its dysregulation is a key driver in numerous cancers. Consequently, EGFR has become a critical target for therapeutic intervention. This document provides a comprehensive guide for researchers and drug development professionals on utilizing Western blot analysis to investigate the inhibitory effects of 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline on EGFR activation. This quinazoline-based compound is a potent small molecule inhibitor designed to target the receptor's tyrosine kinase activity. We will delve into the underlying scientific principles, provide detailed, field-proven protocols, and offer guidance on data interpretation and troubleshooting, ensuring a robust and reproducible methodology for assessing inhibitor efficacy.

Scientific Principles and Rationale

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][4] This phosphorylation event creates docking sites for various adaptor proteins, such as Grb2 and Shc, initiating downstream signaling cascades.[5][6] The two major pathways activated are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[1][5][7]

-

PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][7]

Given its central role, aberrant EGFR activity is a hallmark of many cancers, making it a prime therapeutic target.[1][2]

Mechanism of Inhibition by 4-(3-Bromoanilino)-6-hydroxy-7-methoxyquinazoline

The quinazoline scaffold is a well-established framework for the development of EGFR inhibitors.[8] Compounds based on this structure, such as the closely related 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), function as potent and selective ATP-competitive tyrosine kinase inhibitors (TKIs).[3][9][10] They act by binding to the ATP-binding pocket within the EGFR kinase domain. This occupation prevents the binding of ATP, thereby blocking the autophosphorylation necessary for receptor activation and halting all subsequent downstream signaling.[4][10] The primary goal of this protocol is to quantitatively measure this reduction in phosphorylation.

Caption: EGFR signaling cascade and point of inhibition.

Detailed Experimental Protocol